4H-Pyrrolo[2,3-d]pyrimidin-4-one, 2-[4-[6-[(3R,5S)-3,5-dimethyl-1-piperazinyl]-4-methyl-3-pyridinyl]phenyl]-3,7-dihydro-7-methyl-, rel- 4H-Pyrrolo[2,3-d]pyrimidin-4-one, 2-[4-[6-[(3R,5S)-3,5-dimethyl-1-piperazinyl]-4-methyl-3-pyridinyl]phenyl]-3,7-dihydro-7-methyl-, rel-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16587088
InChI: InChI=1S/C25H28N6O/c1-15-11-22(31-13-16(2)27-17(3)14-31)26-12-21(15)18-5-7-19(8-6-18)23-28-24-20(25(32)29-23)9-10-30(24)4/h5-12,16-17,20,27H,13-14H2,1-4H3/t16-,17+,20?
SMILES:
Molecular Formula: C25H28N6O
Molecular Weight: 428.5 g/mol

4H-Pyrrolo[2,3-d]pyrimidin-4-one, 2-[4-[6-[(3R,5S)-3,5-dimethyl-1-piperazinyl]-4-methyl-3-pyridinyl]phenyl]-3,7-dihydro-7-methyl-, rel-

CAS No.:

Cat. No.: VC16587088

Molecular Formula: C25H28N6O

Molecular Weight: 428.5 g/mol

* For research use only. Not for human or veterinary use.

4H-Pyrrolo[2,3-d]pyrimidin-4-one, 2-[4-[6-[(3R,5S)-3,5-dimethyl-1-piperazinyl]-4-methyl-3-pyridinyl]phenyl]-3,7-dihydro-7-methyl-, rel- -

Specification

Molecular Formula C25H28N6O
Molecular Weight 428.5 g/mol
IUPAC Name 2-[4-[6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4-methylpyridin-3-yl]phenyl]-7-methyl-4aH-pyrrolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C25H28N6O/c1-15-11-22(31-13-16(2)27-17(3)14-31)26-12-21(15)18-5-7-19(8-6-18)23-28-24-20(25(32)29-23)9-10-30(24)4/h5-12,16-17,20,27H,13-14H2,1-4H3/t16-,17+,20?
Standard InChI Key ALTPDMQZTGLNGD-XEWABKELSA-N
Isomeric SMILES C[C@@H]1CN(C[C@@H](N1)C)C2=NC=C(C(=C2)C)C3=CC=C(C=C3)C4=NC(=O)C5C=CN(C5=N4)C
Canonical SMILES CC1CN(CC(N1)C)C2=NC=C(C(=C2)C)C3=CC=C(C=C3)C4=NC(=O)C5C=CN(C5=N4)C

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Synonyms

The compound’s IUPAC name, 2-[4-[6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4-methylpyridin-3-yl]phenyl]-7-methyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, reflects its intricate architecture . Key synonyms include AZ6102, 1645286-75-4, and CHEMBL4101890 .

Molecular Formula and Weight

  • Molecular Formula: C25H28N6O\text{C}_{25}\text{H}_{28}\text{N}_{6}\text{O}

  • Molecular Weight: 428.5 g/mol .

Stereochemical Configuration

The piperazine moiety adopts a cis-configuration at the (3R,5S) positions, critical for target binding . The "rel-" designation indicates relative stereochemistry, though absolute configuration data remain unspecified in public sources .

Structural Components

  • Core: Pyrrolo[2,3-d]pyrimidin-4-one, a bicyclic heteroaromatic system.

  • Substituents:

    • Position 2: A phenyl group substituted with a 4-methylpyridine ring.

    • Pyridine substitution: A (3R,5S)-3,5-dimethylpiperazine group at position 6 .

Synthesis and Physicochemical Properties

Synthetic Routes

While full synthetic details are proprietary, the structure suggests a multi-step sequence involving:

  • Pyrrolo[2,3-d]pyrimidin-4-one core synthesis via cyclization of appropriately substituted pyrimidine precursors .

  • Suzuki-Miyaura coupling to introduce the 4-methylpyridinylphenyl moiety .

  • Piperazine functionalization using stereoselective alkylation or reductive amination .

Physicochemical Data

PropertyValueSource
Melting PointNot reported
SolubilityLikely low (logP ~3.5 est.)
StabilityStable under inert conditions

Pharmacological Profile

Target Engagement and Mechanism of Action

AZ6102 is a dual inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), enzymes involved in Wnt/β-catenin signaling via PARsylation-dependent degradation of axin . Key findings:

  • Enzymatic IC₅₀: <5 nM for both TNKS1 and TNKS2 .

  • Cellular Activity:

    • GI₅₀: 40 nM in Colo320DM (Wnt-dependent colon cancer cells) .

    • No activity in β-catenin mutant (HCT-116) or BRCA mutant (MDA-MB-436) lines .

Table 1: Preclinical Efficacy Data

Model SystemEffect ObservedDose/ConcentrationSource
Colo320DM cellsAxin2 stabilization, Wnt target modulation40–100 nM
Mouse xenograftsTumor growth inhibition15 mg/kg IV daily

Therapeutic Applications and Limitations

Oncology

AZ6102 has been explored in Wnt-driven cancers, such as colorectal adenocarcinoma, but clinical development is hindered by:

  • Narrow therapeutic index due to on-target GI toxicity .

  • Lack of CNS penetration, limiting utility in brain metastases .

Research Tool

The compound remains valuable for studying Wnt pathway dynamics and tankyrase biology .

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